![molecular formula C7H10N2O B1179859 1,1Bis[(2R,5R)-2,5-diethylphospholano]ferrocene, min. 97per cent CAS No. 147762-89-8](/img/no-structure.png)

1,1Bis[(2R,5R)-2,5-diethylphospholano]ferrocene, min. 97per cent

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

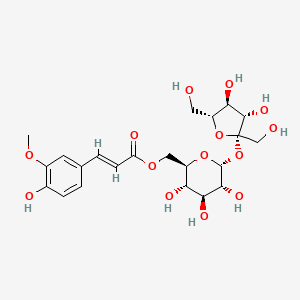

1,1Bis[(2R,5R)-2,5-diethylphospholano]ferrocene, min. 97per cent is a useful research compound. Its molecular formula is C7H10N2O and its molecular weight is 470.399. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Electrochemical Characteristics

The electrochemical properties of chiral bisphosphinoferrocene ligands, including 1,1'-bis(2,5-dialkylphospholanyl)ferrocene variants, have been extensively studied. These studies have shown that the oxidative electrochemistries of these ligands are sensitive to the steric bulk of the alkyl groups attached. This research has led to the preparation and characterization of new transition metal compounds and phosphine chalcogenides using these ligands. The reversibility of the oxidation process and the steric properties of these ligands have been analyzed using %V(bur) measurements, providing insights into their application in electrochemical systems (Mandell et al., 2010).

Catalysis

1,1'-Bis(phosphino)ferrocene ligands, including variants similar to 1,1-Bis[(2R,5R)-2,5-diethylphospholano]ferrocene, have been utilized in hydroamination reactions catalyzed by gold compounds. These ligands' steric and electronic properties can be finely tuned by modifying the substituents on the phosphines, which significantly affects their catalytic efficiency. This versatility makes them valuable in the development of new catalytic systems for organic synthesis (Wolfarth et al., 2020).

Asymmetric Catalysis

New 1,1'-bis(phospholano)ferrocene ligands have been synthesized and shown to achieve high enantioselectivities in the hydrogenation of various substrates. These findings indicate the potential of such ligands in asymmetric catalysis, highlighting their role in the synthesis of enantiomerically pure compounds, which is crucial in the pharmaceutical industry (Burk & Gross, 1994).

Electropolymerization

The electropolymerization of oligothienylferrocene complexes, which can be related to the structural characteristics of 1,1-Bis[(2R,5R)-2,5-diethylphospholano]ferrocene, has been studied for the development of electrochromic films. These films have potential applications in smart windows and electronic display technologies, demonstrating the versatility of ferrocene derivatives in materials science (Zhu & Wolf, 1999).

Synthesis of Heterocycles

1,1'-Bis(1,1-dimethylsulfanyl-3-oxo-1-propene)ferrocene and related compounds have been utilized as synthons for constructing five- and six-membered heterocycles on the ferrocene framework. This approach enables the efficient synthesis of complex ferrocene-based heterocycles, expanding the toolbox for creating novel organometallic compounds with potential applications in medicinal chemistry and materials science (Verma et al., 2013).

Mécanisme D'action

Target of Action

The primary target of 1,1-Bis[(2R,5R)-2,5-diethylphospholano]ferrocene is olefins and ketones . This compound acts as a catalyst in the asymmetric hydrogenation reactions of these targets .

Mode of Action

1,1-Bis[(2R,5R)-2,5-diethylphospholano]ferrocene interacts with its targets (olefins and ketones) through a process known as asymmetric hydrogenation . This process involves the addition of hydrogen (H2) across the double bond of an olefin or the carbonyl group of a ketone . The compound’s chiral phosphine ligand structure allows it to facilitate this reaction in a way that produces a high yield and high enantioselective results .

Result of Action

The molecular effect of the action of 1,1-Bis[(2R,5R)-2,5-diethylphospholano]ferrocene is the conversion of olefins and ketones into their respective hydrogenated products . On a cellular level, the impact would depend on the specific role and function of these products.

Action Environment

The action of 1,1-Bis[(2R,5R)-2,5-diethylphospholano]ferrocene can be influenced by various environmental factors. For instance, it is air sensitive , suggesting that its stability and efficacy might be affected by exposure to air. Moreover, its optical rotation is +380° (c=1 in Chloroform) , indicating that the compound’s activity could also be influenced by the polarity of the solvent used.

Analyse Biochimique

Biochemical Properties

1,1-Bis[(2R,5R)-2,5-diethylphospholano]ferrocene plays a crucial role in biochemical reactions, particularly in the field of asymmetric hydrogenation. This compound acts as a ligand, forming complexes with transition metals such as rhodium and palladium. These metal-ligand complexes are highly effective catalysts for the hydrogenation of olefins and ketones, leading to the production of chiral molecules with high enantioselectivity .

In biochemical reactions, 1,1-Bis[(2R,5R)-2,5-diethylphospholano]ferrocene interacts with various enzymes and proteins. For instance, it forms complexes with rhodium-based precatalysts, which are used in the hydrogenation of 2-methylenesuccinamic acid . The nature of these interactions involves coordination bonds between the phosphine ligands and the metal center, resulting in highly active catalytic species.

Cellular Effects

The effects of 1,1-Bis[(2R,5R)-2,5-diethylphospholano]ferrocene on cellular processes are primarily related to its role as a catalyst in biochemical reactions. This compound influences cell function by facilitating the production of chiral molecules, which can impact cell signaling pathways, gene expression, and cellular metabolism. For example, the chiral molecules produced through asymmetric hydrogenation can act as intermediates in the synthesis of pharmaceuticals, which in turn can modulate cellular processes.

Molecular Mechanism

At the molecular level, 1,1-Bis[(2R,5R)-2,5-diethylphospholano]ferrocene exerts its effects through the formation of metal-ligand complexes. These complexes facilitate the hydrogenation of substrates by providing a chiral environment that promotes enantioselective reactions. The binding interactions between the phosphine ligands and the metal center are crucial for the catalytic activity of these complexes . Additionally, the compound can influence enzyme activity by acting as a ligand in enzyme-catalyzed reactions, leading to changes in gene expression and metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,1-Bis[(2R,5R)-2,5-diethylphospholano]ferrocene can change over time due to factors such as stability and degradation. This compound is generally stable under inert atmosphere and room temperature conditions. Prolonged exposure to air or moisture can lead to degradation, which may affect its catalytic activity. Long-term studies in vitro and in vivo have shown that the compound maintains its catalytic efficiency over extended periods, although some loss of activity may occur due to degradation.

Dosage Effects in Animal Models

The effects of 1,1-Bis[(2R,5R)-2,5-diethylphospholano]ferrocene in animal models vary with different dosages. At low doses, the compound is effective in catalyzing biochemical reactions without causing significant toxic effects. At high doses, it may exhibit toxic or adverse effects, such as oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s catalytic activity reaches a maximum at a certain dosage, beyond which no further increase in activity is observed.

Metabolic Pathways

1,1-Bis[(2R,5R)-2,5-diethylphospholano]ferrocene is involved in various metabolic pathways, particularly those related to the synthesis of chiral molecules. The compound interacts with enzymes and cofactors involved in these pathways, influencing metabolic flux and metabolite levels. For example, it can act as a ligand in enzyme-catalyzed reactions, leading to the production of chiral intermediates that are further processed in metabolic pathways.

Transport and Distribution

Within cells and tissues, 1,1-Bis[(2R,5R)-2,5-diethylphospholano]ferrocene is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments. The compound’s distribution is influenced by factors such as its lipophilicity and affinity for binding proteins, which determine its cellular uptake and localization.

Subcellular Localization

The subcellular localization of 1,1-Bis[(2R,5R)-2,5-diethylphospholano]ferrocene is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, it may accumulate in the mitochondria or endoplasmic reticulum, where it can exert its catalytic effects on biochemical reactions. The localization of the compound can also influence its stability and degradation, affecting its overall activity in cellular processes.

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1,1Bis[(2R,5R)-2,5-diethylphospholano]ferrocene involves the reaction of ferrocene with diethylphosphine in the presence of a chiral ligand to form the desired product.", "Starting Materials": [ "Ferrocene", "Diethylphosphine", "Chiral ligand" ], "Reaction": [ "Step 1: Dissolve ferrocene in a suitable solvent such as toluene or THF.", "Step 2: Add diethylphosphine to the reaction mixture and stir for several hours.", "Step 3: Add a chiral ligand such as (R,R)-tartaric acid or (R,R)-diphenylprolinol to the reaction mixture and stir for several more hours.", "Step 4: Purify the product by column chromatography or recrystallization." ] } | |

Numéro CAS |

147762-89-8 |

Formule moléculaire |

C7H10N2O |

Poids moléculaire |

470.399 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methoxy-N-[2-methyl-3-(propionylamino)phenyl]benzamide](/img/structure/B1179791.png)

![3-methyl-N-[4-methyl-3-(propionylamino)phenyl]benzamide](/img/structure/B1179793.png)

![N-[3-(acetylamino)-4-methylphenyl]-3-methylbenzamide](/img/structure/B1179795.png)

![N-[4-methyl-3-(propionylamino)phenyl]cyclohexanecarboxamide](/img/structure/B1179796.png)

![2-methyl-N-[4-methyl-3-(propionylamino)phenyl]benzamide](/img/structure/B1179797.png)